3-Bromo-5-(methylthio)benzoic acid

Descripción general

Descripción

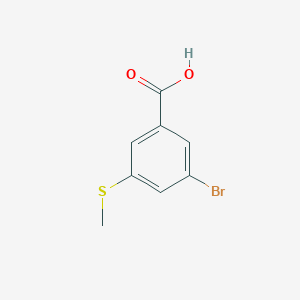

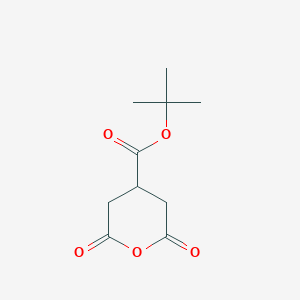

“3-Bromo-5-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H7BrO2S . It is a derivative of benzoic acid, which has a bromine atom and a methylthio group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(methylthio)benzoic acid” can be inferred from its molecular formula, C8H7BrO2S . It consists of a benzene ring with a carboxylic acid group (-COOH), a bromine atom, and a methylthio group (-SCH3) attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(methylthio)benzoic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 320.3±30.0 °C at 760 mmHg, and a flash point of 147.5±24.6 °C . It also has a molar refractivity of 45.7±0.3 cm3, and a polar surface area of 37 Å2 .Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization

3-Bromo-5-(methylthio)benzoic acid serves as a valuable building block in organic synthesis. Its bromine substituent allows for diverse functionalizations, including Suzuki–Miyaura couplings, halogenations, and C–C bond formations. Researchers often use it to introduce the boronic ester moiety into target molecules .

Hydromethylation of Alkenes

The compound enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By catalytic protodeboronation of alkyl boronic esters, researchers achieve this valuable but previously unknown reaction. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Acidity Constants Determination

In analytical chemistry, 3-Bromo-5-(methylthio)benzoic acid serves as a test solute for determining acidity constants using capillary zone electrophoresis .

Biologically Active Compound Synthesis

Researchers utilize this compound to prepare various biologically active molecules. Notably, it contributes to the synthesis of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Large-Scale Synthesis of Thromboxane Receptor Antagonists

3-Bromo-5-(methylthio)benzoic acid plays a crucial role as a starting reagent in the large-scale synthesis of thromboxane receptor antagonists. For instance, it is involved in the preparation of phenyl(3-bromo-5-iodo)benzoate, which further leads to the synthesis of thromboxane receptor antagonists .

Total Synthesis of Natural Products

Researchers have employed this compound in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities and are synthesized using the protodeboronation strategy .

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHHCXGNPQCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methylthio)benzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2768197.png)

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)